molecular formula C8H9ClO B086306 2-Chloro-2-phenylethanol CAS No. 1004-99-5

2-Chloro-2-phenylethanol

Cat. No. B086306
CAS RN: 1004-99-5
M. Wt: 156.61 g/mol
InChI Key: WTGUAUVAXDZHJX-UHFFFAOYSA-N
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Description

2-Chloro-2-phenylethanol, also known as benzyl chlorohydrin, is a chemical compound that has been widely used in various scientific research applications. It is an organic compound that is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.

Mechanism Of Action

The mechanism of action of 2-Chloro-2-phenylethanol is not fully understood. However, it has been reported that it acts as an alkylating agent, which means that it can react with various nucleophiles, including amino acids, proteins, and DNA. This reaction can result in the formation of covalent bonds, which can lead to changes in the structure and function of the target molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Chloro-2-phenylethanol are not well studied. However, it has been reported that it can induce DNA damage and cell death in various cell lines. Additionally, it has been reported to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

2-Chloro-2-phenylethanol has several advantages for laboratory experiments. It is easy to synthesize, and it is relatively stable under normal laboratory conditions. Additionally, it has been widely used in various scientific research applications, which means that there is a wealth of information available on its properties and behavior. However, one limitation of 2-Chloro-2-phenylethanol is that it can be toxic to cells, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 2-Chloro-2-phenylethanol. One area of interest is the mechanism of action of this compound. Further studies are needed to understand how it interacts with nucleophiles and how this interaction leads to changes in the structure and function of the target molecules. Additionally, more studies are needed to understand the biochemical and physiological effects of 2-Chloro-2-phenylethanol. This information could be useful in the development of new drugs and agrochemicals. Finally, there is a need for more studies on the toxicity of 2-Chloro-2-phenylethanol. This information could be useful in determining the safe use of this compound in laboratory experiments.

Synthesis Methods

2-Chloro-2-phenylethanol can be synthesized through the reaction of 2-Chloro-2-phenylethanol alcohol and hydrochloric acid. The reaction involves the addition of hydrochloric acid to 2-Chloro-2-phenylethanol alcohol, which results in the formation of 2-Chloro-2-phenylethanol. This synthesis method is widely used in laboratory experiments and has been reported in various scientific research papers.

Scientific Research Applications

2-Chloro-2-phenylethanol has been widely used in various scientific research applications. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. It has been reported as a key intermediate in the synthesis of antihistamines, antipsychotics, and anti-inflammatory drugs. Additionally, 2-Chloro-2-phenylethanol has been used in the synthesis of various agrochemicals, including insecticides and fungicides.

properties

IUPAC Name

2-chloro-2-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGUAUVAXDZHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452911
Record name 2-chloro-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-phenylethanol

CAS RN

1004-99-5
Record name 2-chloro-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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